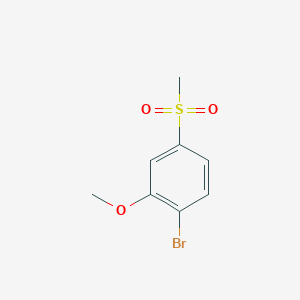

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene

Description

Suzuki–Miyaura Coupling

In Suzuki–Miyaura reactions, the bromine substituent undergoes transmetalation with arylboronic acids in the presence of palladium catalysts. The methylsulfonyl group’s electron-withdrawing nature activates the aryl bromide toward oxidative addition, while the methoxy group stabilizes intermediates through resonance effects. For example, coupling with phenylboronic acid yields biaryl derivatives functionalized at the para position relative to the methylsulfonyl group.

Buchwald–Hartwig Amination

The compound’s bromine atom participates in Pd-catalyzed amination reactions with primary and secondary amines. Optimized conditions using ligands such as XPhos or RuPhos, combined with bases like sodium tert-butoxide, enable efficient C–N bond formation. This reactivity has been leveraged to synthesize aryl amines with electron-deficient aromatic systems, which are valuable in pharmaceutical intermediates.

Sonogashira Coupling

The Sonogashira reaction exploits the bromine’s susceptibility to substitution by terminal alkynes under Pd/Cu catalysis. The methylsulfonyl group’s electron-withdrawing character accelerates the oxidative addition step, while the methoxy group minimizes undesired side reactions by directing the alkyne to the bromine-bearing carbon.

Table 1: Cross-Coupling Reactions of this compound

| Reaction Type | Catalytic System | Key Product | Regioselectivity Driver |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-(Methylsulfonyl)biaryl | Methylsulfonyl EWG effect |

| Buchwald–Hartwig | Pd(dba)₂/XPhos, t-BuONa | 4-(Methylsulfonyl)aniline | Methoxy EDG stabilization |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 4-(Methylsulfonyl)aryl alkyne | Bromine positional activation |

Properties

IUPAC Name |

1-bromo-2-methoxy-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVKPGMTQBHSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxy-4-(methylsulfonyl)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

N-Aryl Sulfonamides: Formed through coupling reactions with sulfonamides.

Scientific Research Applications

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-methoxy-4-(methylsulfonyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The methoxy and methylsulfonyl groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Methoxybenzenes

1-Bromo-4-(methylsulfonyl)benzene

- Structure : Lacks the methoxy group at position 2.

- Properties : The absence of the electron-donating methoxy group results in a stronger electron-deficient aromatic ring compared to the target compound. This enhances its susceptibility to nucleophilic aromatic substitution (NAS) reactions but reduces solubility in polar solvents.

- Applications : Used in palladium-catalyzed cross-coupling reactions (e.g., with sodium sulfinates to form bis-sulfonyl derivatives) .

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

- Structure : Replaces methylsulfonyl with a trifluoromethyl group.

- Properties : The trifluoromethyl group is a weaker electron-withdrawing group compared to methylsulfonyl, leading to reduced polarization of the aromatic ring. This compound exhibits higher lipophilicity and is used in synthesizing pyridine derivatives for serotonin reuptake inhibition studies .

- Reactivity : Demonstrated utility in Suzuki-Miyaura couplings for pharmaceutical intermediates .

1-Bromo-2-methoxy-4-methylbenzene

- Structure : Methyl group replaces methylsulfonyl.

- Properties : The electron-donating methyl group creates an electron-rich aromatic system, making it less reactive toward electrophilic substitution but more prone to oxidation.

- Synthesis : Similar bromination and methoxylation protocols as the target compound but with distinct purification steps .

Functional Group Modifications

2-Bromo-1-methyl-4-(methylsulfonyl)benzene

- Structure : Methyl group at position 1 instead of bromine.

- Properties : The steric hindrance from the methyl group reduces accessibility to position 1, limiting its use in NAS reactions. Similarity score: 0.67 .

1-(Bromomethyl)-4-(methylsulfonyl)benzene

Positional Isomers and Analogues

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene

- Structure : Methoxymethoxy group at position 1.

- Properties : The protecting group (methoxymethoxy) increases steric bulk and alters solubility. Used in stepwise deprotection strategies for complex molecule synthesis .

1-Bromo-4-((2-ethylhexyl)oxy)benzene

Key Comparative Data

Biological Activity

1-Bromo-2-methoxy-4-(methylsulfonyl)benzene, also known by its CAS number 90531-98-9, is an aromatic compound characterized by a bromine atom, a methoxy group, and a methylsulfonyl group on a benzene ring. Its molecular formula is C₈H₉BrO₃S, and it has a molecular weight of approximately 265.13 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, which include:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell viability in various cancer models, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) .

- Mechanism of Action : The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress via calcium release through Wolframin (WFS1), leading to an unfolded protein response (UPR) and subsequent cell death .

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .

- Interaction with Biological Targets : Interaction studies have shown that the compound reacts with various biological targets, which is essential for understanding its therapeutic potential .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the unique arrangement of functional groups in this compound may confer distinct biological activities not observed in other derivatives .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound involved treating NSCLC cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential use as an anticancer therapeutic.

Case Study 2: Mechanistic Insights

In another investigation, researchers explored the mechanistic pathways activated by this compound. The findings suggested that the compound triggers ER stress responses leading to apoptosis in cancer cells, highlighting its role in cancer therapy.

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are effective for preparing 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene?

The compound is typically synthesized through sequential functionalization of a benzene ring. A common approach involves introducing the methylsulfonyl group via sulfonation or oxidation of a methylthio precursor, followed by bromination and methoxylation. For example, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while methoxylation may involve nucleophilic aromatic substitution with sodium methoxide. The order of substitution must account for directing effects: the methylsulfonyl group (meta-directing) and methoxy group (ortho/para-directing) influence regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution ¹H/¹³C NMR spectroscopy is critical for confirming substitution patterns. The methoxy group appears as a singlet near δ 3.8–4.0 ppm, while the methylsulfonyl protons resonate as a singlet around δ 3.1–3.3 ppm. Aromatic protons exhibit splitting patterns dependent on adjacent substituents (e.g., para-coupling constants of 8–10 Hz) . GC-MS or ESI-MS confirms molecular weight and fragmentation pathways, with the sulfone group contributing to stable cleavage patterns. X-ray crystallography (using SHELX programs) resolves ambiguous cases by providing bond lengths and angles .

Q. What are its primary applications in medicinal chemistry research?

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems, while the methylsulfonyl group enhances metabolic stability and protein binding. This compound has been used to develop kinase inhibitors and receptor modulators, where electronic properties of substituents critically influence bioactivity .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing methylsulfonyl group polarizes the C-Br bond, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the ortho-methoxy group necessitates bulky ligands (e.g., XPhos) or elevated temperatures. Computational studies show para-substituted sulfones achieve higher yields (70–85%) than ortho analogs (50–65%) due to reduced steric clash .

Q. What experimental factors contribute to yield variability in nucleophilic aromatic substitution (SNAr)?

Key factors include:

- Solvent polarity : DMF enhances nucleophilicity but may degrade the sulfone group above 100°C.

- Base selection : Cs₂CO₃ outperforms K₂CO₃ in activating the bromine for soft nucleophiles (e.g., thiols).

- Temperature : Prolonged heating (>12 hours) promotes desulfonation. Contradictory reports on optimal conditions highlight the need for substrate-specific optimization .

Q. How can density functional theory (DFT) predict regioselectivity in electrophilic substitution?

DFT calculations (B3LYP/6-31G*) reveal the methylsulfonyl group deactivates the ring, directing electrophiles to the least electron-deficient positions. Fukui indices predict highest susceptibility at C-5 (para to methoxy), though steric effects from the sulfone may favor C-3. Experimental nitration data align with these predictions, showing 85% C-5 substitution .

Q. What degradation pathways occur under accelerated stability testing?

Thermogravimetric analysis (TGA) identifies two pathways:

- Radical-mediated sulfone elimination above 180°C.

- Hydrolytic debromination in polar solvents (e.g., DMSO) at 60°C, forming 2-methoxy-4-(methylsulfonyl)phenol. Anhydrous storage and inert atmospheres are recommended for long-term stability .

Q. How do crystallographic techniques resolve structural ambiguities in derivatives?

SHELXL refinement of X-ray data provides precise bond parameters (e.g., C-Br bond length ~1.89 Å) and validates hydrogen bonding between the sulfone oxygen and adjacent methoxy groups. Twinning analysis in SHELXD resolves overlapping diffraction patterns in low-symmetry crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.